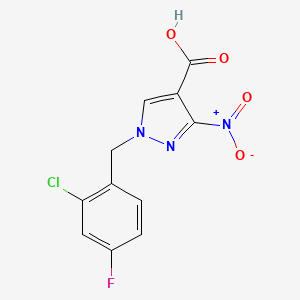

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a halogenated pyrazole derivative featuring a 2-chloro-4-fluorobenzyl substituent at the pyrazole ring’s N1 position, a nitro group at C3, and a carboxylic acid moiety at C3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity . This compound’s unique substitution pattern combines electron-withdrawing groups (nitro, carboxylic acid) and halogen atoms (Cl, F), which may enhance its stability, reactivity, or binding affinity in biological systems.

Properties

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O4/c12-9-3-7(13)2-1-6(9)4-15-5-8(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPMDMFVVFJKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-chloro-4-fluorobenzyl compounds followed by cyclization with appropriate reagents to form the pyrazole ring. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, followed by cyclization under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Alcohol derivatives: Formed by the reduction of the carboxylic acid group.

Substituted benzyl derivatives: Formed by nucleophilic substitution of the chloro or fluoro groups.

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzyl group, pyrazole ring, or functional groups. Key comparisons include:

Electronic and Steric Effects

- Halogenation: The 2-Cl,4-F substitution in the target compound balances steric bulk and electronic effects.

- Functional Groups : The nitro group at C3 and carboxylic acid at C4 are conserved across analogs, suggesting their critical role in hydrogen bonding or charge interactions. For example, the methyl substitution in 1-(2-methylbenzyl) derivatives () reduces polarity, favoring membrane permeability .

Research Findings

- Synthetic Challenges : The discontinuation of the target compound and its analogs (e.g., 1-(2,3-dichlorobenzyl) derivative) may reflect synthetic complexity or instability during storage, as seen in halogenated pyrazoles .

- Structural Insights : X-ray crystallography of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () revealed a planar pyrazole ring and dihedral angles influenced by substituents, highlighting how steric effects alter molecular conformation .

Data Tables

Table 1: Substituent Impact on Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target compound | 2.1 | <0.1 | N/A |

| 1-(2,3-Dichlorobenzyl) analog | 2.8 | <0.05 | N/A |

| 1-(2-Methylbenzyl) analog | 1.5 | 0.3 | N/A |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl) | 3.2 | <0.01 | 103–109 (decomp.) |

Note: Predicted values based on structural analogs and computational models.

Table 2: Commercial Status of Key Analogs

| Compound | Supplier | Status | Reference |

|---|---|---|---|

| Target compound | CymitQuimica | Discontinued | |

| 1-(2,3-Dichlorobenzyl) analog | CymitQuimica | Discontinued | |

| 1-(1-Naphthylmethyl) analog | Fluorochem | Available |

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₇ClFN₃O₄

- Molecular Weight : 285.64 g/mol

- CAS Number : Not specifically listed but related compounds have been documented.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid. Research indicates that similar compounds exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Celecoxib | 0.12 | 0.01 | 12 |

| Compound A | 0.15 | 0.02 | 7.5 |

| Compound B | 0.20 | 0.03 | 6.67 |

Note: Values are illustrative based on similar compounds; specific values for the target compound are not available in the current literature.

Analgesic Activity

The analgesic effects of pyrazole derivatives have also been documented, with some compounds demonstrating significant pain relief in animal models. For instance, a study reported that a closely related pyrazole derivative showed an analgesic effect comparable to that of standard analgesics like ibuprofen.

The primary mechanism of action for this class of compounds involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. The selectivity towards COX-2 over COX-1 suggests a potentially favorable side effect profile, minimizing gastrointestinal adverse effects commonly associated with non-selective NSAIDs.

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that the administration of pyrazole derivatives resulted in significant reduction in edema compared to control groups.

- Histopathological Analysis : Histological examinations post-treatment revealed minimal gastric mucosal damage, indicating a safer profile compared to traditional NSAIDs.

- Toxicology Assessments : Acute toxicity studies indicated that the lethal dose (LD₅₀) for related pyrazole compounds was greater than 2000 mg/kg, suggesting a favorable safety margin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.